molecular formula C11H16 B3395059 1,2-Diethyl-4-methylbenzene CAS No. 13732-80-4

1,2-Diethyl-4-methylbenzene

Cat. No.: B3395059
CAS No.: 13732-80-4
M. Wt: 148.24 g/mol
InChI Key: MJQJAQGFUBIGIK-UHFFFAOYSA-N
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Description

1,2-Diethyl-4-methylbenzene, also known as 1-methyl-3,4-diethylbenzene, is an organic compound with the molecular formula C₁₁H₁₆. It is a derivative of benzene, characterized by the presence of two ethyl groups and one methyl group attached to the benzene ring. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diethyl-4-methylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation. This process involves the reaction of benzene with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically include anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: On an industrial scale, this compound is produced as a byproduct during the alkylation of benzene with ethylene to produce ethylbenzene. This process involves the use of zeolite catalysts to enhance selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diethyl-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Diethyl-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying aromatic hydrocarbons.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Diethyl-4-methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s aromatic ring acts as a nucleophile, attacking electrophiles to form substituted products. The stability of the intermediate arenium ion plays a crucial role in determining the reaction pathway and product distribution .

Comparison with Similar Compounds

  • 1,2-Dimethylbenzene (o-Xylene)
  • 1,3-Diethylbenzene (m-Diethylbenzene)
  • 1-Ethyl-4-methylbenzene (p-Ethylmethylbenzene)

Comparison: 1,2-Diethyl-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and solubility characteristics. The presence of both ethyl and methyl groups also affects its steric and electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

1,2-diethyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-4-10-7-6-9(3)8-11(10)5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQJAQGFUBIGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275014
Record name 1-Methyl-3,4-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13732-80-4
Record name 3,4-Diethyltoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013732804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3,4-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIETHYLTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KK85X9X7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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